Dmt-du amidite is a specialized chemical compound used primarily in the field of molecular biology, particularly for synthesizing oligonucleotides. It is categorized as a phosphoramidite derivative of deoxyuridine, which is essential in the construction of DNA sequences. The designation "0.25g, ab, single" indicates a specific quantity and packaging format for laboratory use.
Dmt-du amidite is sourced from various chemical suppliers specializing in nucleic acid synthesis reagents. It falls under the broader classification of phosphoramidites, which are a key class of compounds utilized in automated DNA synthesis. These compounds are characterized by their ability to form phosphodiester bonds, facilitating the sequential addition of nucleotides during oligonucleotide synthesis.
The synthesis of Dmt-du amidite typically involves the following steps:
Dmt-du amidite consists of a deoxyuridine backbone with a dimethoxytrityl (Dmt) protecting group at the 5' position. The structural formula can be represented as follows:
The presence of the dimethoxytrityl group enhances the stability and solubility of the compound during synthesis, while also allowing for selective deprotection at later stages .
Dmt-du amidite participates in several key reactions during oligonucleotide synthesis:
These reactions are critical for constructing precise sequences of DNA or RNA for research and therapeutic applications .
The mechanism of action for Dmt-du amidite in oligonucleotide synthesis involves:
This mechanism enables precise control over nucleotide sequence assembly, crucial for applications in genetic engineering and synthetic biology .
These properties make Dmt-du amidite suitable for high-throughput synthesis protocols used in molecular biology laboratories .
Dmt-du amidite has several important applications in scientific research:
Dimethoxytrityl-deoxyuridine phosphoramidite (DMT-dU amidite) serves as a critical building block in solid-phase oligonucleotide synthesis via phosphoramidite chemistry. This method, established by Caruthers in 1981, enables the automated, stepwise assembly of DNA/RNA strands through a cyclic four-step process: deblocking (acidic removal of the 5′-dimethoxytrityl protecting group), coupling (activator-mediated phosphoramidite attachment), capping (acetylation of unreacted chains), and oxidation (iodine treatment to stabilize the phosphate linkage) [6]. DMT-dU amidite participates directly in the coupling step, where its 3′-diisopropylamino-cyanoethyl phosphoramidite group reacts with the 5′-hydroxyl group of the growing oligonucleotide chain anchored to a solid support (e.g., controlled pore glass or polystyrene-polyethylene glycol composites) [8] [9].
The molecular architecture of DMT-dU amidite (C~39~H~47~N~4~O~8~P; CAS# 109389-30-2) incorporates three protective elements: (1) the 5′-dimethoxytrityl (DMT) group prevents extension at the 5′-end during chain elongation; (2) the cyanoethyl group on phosphorus safeguards against side reactions during synthesis; and (3) the absence of base protection in deoxyuridine simplifies deprotection compared to protected adenines or cytosines [5] [9]. Coupling efficiency exceeds 99% under optimized conditions using activators like 1H-tetrazole or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), as validated by high-performance liquid chromatography (HPLC) monitoring of trityl release [6] [9]. Post-synthesis, ammonia treatment simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl groups, while acidic conditions hydrolyze the DMT group to yield the final product [5].
Table 1: Molecular Specifications of DMT-dU Phosphoramidite
| Property | Specification |
|---|---|
| Molecular Formula | C~39~H~47~N~4~O~8~P |
| Molecular Weight | 730.79 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | ≥0.2M in anhydrous acetonitrile or dichloromethane |
| Purity (HPLC) | ≥95% |
| Storage Conditions | -20°C, desiccated, under inert gas |
Data compiled from commercial specifications and analytical reports [5] [9].
The chemoselective installation of protecting groups on deoxyuridine is paramount to ensure precise phosphoramidite reactivity. Unlike adenine or cytidine, deoxyuridine lacks exocyclic amines, eliminating the need for base protection (e.g., benzoyl or isobutyryl groups) and reducing synthesis complexity [9]. However, regioselective protection of the 5′-hydroxyl over the 3′-hydroxyl remains challenging due to similar steric environments and reactivity. Contemporary strategies employ transient protection via acid-labile DMT ethers at the 5′-position, while the 3′-hydroxyl is converted into the phosphoramidite moiety [9] [10].
A breakthrough in 3′-selectivity was achieved using sterically hindered organic bases. Nuclear magnetic resonance (NMR) studies demonstrate that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU; pK~a~ 24.3 in acetonitrile) deprotonates the uracil N1-H, forming a stable complex that shields the 5′-hydroxyl via intramolecular hydrogen bonding. This directs phosphitylation reagents exclusively to the 3′-position with >98:2 selectivity [3]. Computational modeling further predicts that DBU’s guanidinium ion engages the 5′-oxygen, sterically hindering its approach to electrophiles while activating the 3′-oxygen.
Orthogonal protection schemes are critical for synthesizing modified DMT-dU amidites (e.g., conjugated fluorophores or alkynes). For example, tert-butyldimethylsilyl (TBDMS) groups protect secondary hydroxyls during 5′-DMT installation but require fluoride-mediated deprotection, which is incompatible with cyanoethyl phosphoramidites. Alternative approaches use photolabile groups (e.g., 2-nitrobenzyl) or enzyme-labile esters (e.g., lipase-cleavable acetates), enabling sequential deprotection without damaging the phosphoramidite functionality [10].
Table 2: Protecting Group Strategies for Deoxyuridine Derivitization
| Functional Group | Protecting Group | Installation Method | Deprotection Method | Selectivity |
|---|---|---|---|---|
| 5′-OH | Dimethoxytrityl (DMT) | DMT-Cl, pyridine | 3% dichloroacetic acid | Orthogonal to cyanoethyl |
| 3′-OH | Phosphoramidite | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DBU | Oxidation, ammonia | N/A |
| Base (N3) | None | N/A | N/A | N/A |
| Adapted from oligonucleotide synthesis protocols [3] [9] [10]. |
Scaling DMT-dU amidite production beyond laboratory quantities (e.g., 0.25g single-use batches) confronts three key challenges: oxidation sensitivity, purification bottlenecks, and reagent stability. Phosphoramidites degrade via autocatalytic Michael addition, where the P-cyanoethyl group undergoes β-elimination to release acrylonitrile, which then attacks the diisopropylamine moiety. This degradation accelerates at ambient temperatures, reducing coupling efficiency by 5–10% per week even under argon [2] [9]. Large-scale batches exacerbate this issue due to thermal gradients during synthesis or storage.
Conventional batch synthesis requires flash chromatography for purification, introducing silica gel-induced hydrolysis and triethylamine contamination. Residual triethylamine neutralizes tetrazole activators during oligonucleotide synthesis, necessitating rigorous drying that degrades phosphoramidites [2]. Flow chemistry circumvents these issues: an immobilized nitrotriazole reagent loaded with P-(III) species reacts with deoxyuridine in a packed-bed reactor, producing DMT-dU amidite in >98% yield within 6 minutes without purification [2]. This method enables continuous manufacturing and is particularly effective for redox-sensitive derivatives (e.g., azide-functionalized amidites), which decompose during column chromatography.
Quality control at metric-ton scales demands stringent impurity profiling. Reactive P(III) impurities (e.g., hydrolyzed chlorophosphoramidites) incorporate into oligonucleotides as chain-terminating defects. Current Good Manufacturing Practice (cGMP)-grade DMT-dU amidite specifications include:
Table 3: Scalability Comparison of DMT-dU Amidite Production Methods
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 1–5 hours | 6 minutes |
| Purification Required | Flash chromatography | None |
| Yield | 70–85% | >98% |
| Stability at 25°C | Days | Weeks (on-demand synthesis) |
| Redox-Sensitive Group Compatibility | Low | High |
Data from flow chemistry innovations and industrial process reports [2] [9].
Automated synthesizers (e.g., AKTA oligopilot) integrate these advances, enabling gram-scale oligonucleotide production with DMT-dU incorporation. Nevertheless, the long-term vision involves coupling on-demand amidite synthesis directly with DNA/RNA synthesizers, eliminating storage-related degradation entirely [2].
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